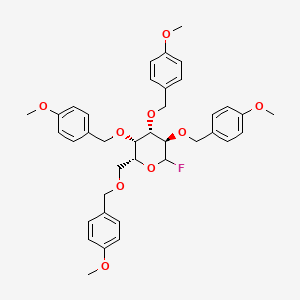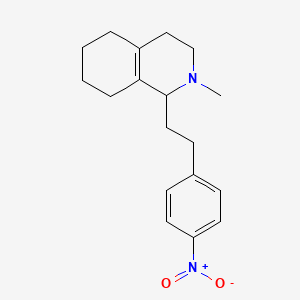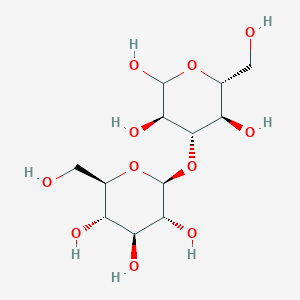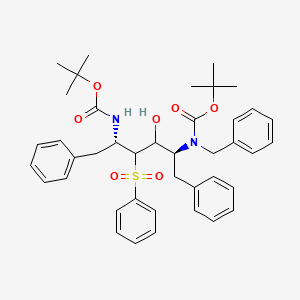
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. This compound is characterized by the presence of four methoxybenzyl groups attached to the galactopyranosyl ring, along with a fluoride group. It is primarily used in the field of organic chemistry for various synthetic applications and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride typically involves the protection of hydroxyl groups in D-galactopyranose with methoxybenzyl groups, followed by the introduction of a fluoride group. The general steps are as follows:
Protection of Hydroxyl Groups: D-galactopyranose is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride to protect the hydroxyl groups.
Introduction of Fluoride Group: The protected galactopyranose is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles.
Deprotection Reactions: The methoxybenzyl groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with a thiol would yield a thioglycoside.
Deprotection Reactions: The major product is D-galactopyranosyl fluoride with free hydroxyl groups.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug development, particularly in the design of glycomimetic drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various synthetic processes.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride involves its ability to participate in glycosylation reactions. The methoxybenzyl groups serve as protecting groups, allowing selective reactions at specific hydroxyl positions. The fluoride group can act as a leaving group in substitution reactions, facilitating the formation of glycosidic bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl fluoride
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride
Uniqueness
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is unique due to the presence of methoxybenzyl protecting groups, which offer different reactivity and stability compared to acetyl or benzyl groups. This makes it particularly useful in specific synthetic applications where selective deprotection or stability under certain conditions is required.
Propiedades
Fórmula molecular |
C38H43FO9 |
|---|---|
Peso molecular |
662.7 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane |
InChI |
InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38?/m1/s1 |
Clave InChI |
RJUZNXWKMPSCTC-CTIUUEMMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
SMILES canónico |
COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)

![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)



![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)



![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)


